3,3'-Methylenebis[5-chlorosaligenin
Description
3,3'-Methylenebis[5-chlorosaligenin] is a bisphenolic compound featuring two saligenin (o-hydroxybenzyl alcohol) moieties linked by a methylene bridge, with chlorine substituents at the 5-position of each aromatic ring. Saligenin derivatives are known for their antioxidant and enzyme-modulating properties, and the introduction of chlorine enhances electronegativity and stability.
Properties
CAS No. |
40542-32-3 |
|---|---|
Molecular Formula |
C15H14Cl2O4 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2 |
InChI Key |
DLFXILXMXGKZRE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Synonyms |
3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol; 3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Methylenebis[5-chlorosaligenin typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated phenol derivative.
Chlorination: Chlorine atoms are introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorinated phenol with another hydroxymethylated phenol derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3'-Methylenebis[5-chlorosaligenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine or hydroxyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dechlorinated phenols or fully reduced hydrocarbons.
Substitution Products: Amino or thiol-substituted phenols.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its phenolic structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 3,3'-Methylenebis[5-chlorosaligenin involves:
Molecular Targets: Interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways: May interfere with cellular pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Analogs
- 3,3’-Methylenebis[5-bromo-saligenin] (CAS 875235-19-1): Molecular Formula: C₁₅H₁₄Br₂O₄ vs. C₁₅H₁₄Cl₂O₄ (chlorinated analog). Molecular Weight: 418.08 (Br) vs. ~353.18 (Cl). This may influence bioavailability and receptor interactions in biological systems .
Phenolic Derivatives
- Dichlorophene (CHP) and 2,2’-Methylenebis(4-methylphenol) (MP): Structural Features: Both compounds share a methylene-bridged bisphenol core but lack chlorine substituents. Biological Activity: Studies show these compounds induce autophagy and cytotoxicity in cancer cells, with potency linked to the presence of hydroxyl groups for hydrogen bonding and redox activity . Chlorine’s Role: The electron-withdrawing Cl substituents in 3,3'-Methylenebis[5-chlorosaligenin] may enhance acidity (lower pKa) and oxidative stability compared to non-halogenated analogs .
Sulfonated and Sulfonic Acid Derivatives
- 3,3'-Methylenebis(4-hydroxybenzene-1-sulfonic acid) (CAS 93917-84-1): Solubility: Sulfonic acid groups confer high water solubility (contrasting with the moderate solubility of chlorosaligenin derivatives). Applications: Used in industrial processes as a dispersant or catalyst, whereas chlorinated phenolics may prioritize biological or pharmaceutical applications .
Methylenebis(toluene) Derivatives
- 2,2'-Methylenebis[5-chlorotoluene] (CAS 84604-91-1): Molecular Formula: C₁₅H₁₄Cl₂ vs. C₁₅H₁₄Cl₂O₄ (chlorosaligenin).
Physicochemical Properties
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